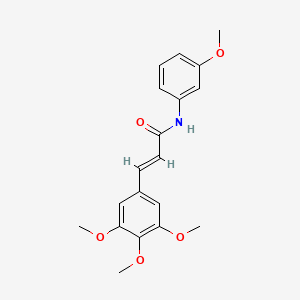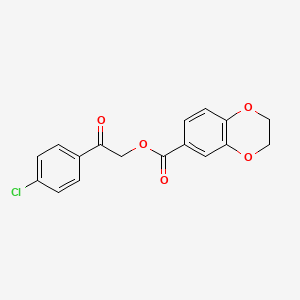![molecular formula C15H15N3O3 B5731892 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, also known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, this compound induces DNA damage and cell death in cancer cells, leading to its anti-tumor activity. In addition, this compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, its potential limitations include its relatively high cost and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, including its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound may lead to improved yields and reduced costs, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain this compound in high yields.
Aplicaciones Científicas De Investigación
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAWZWKLSPGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)






![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)



![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)